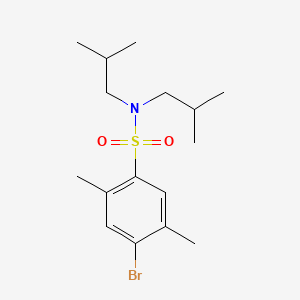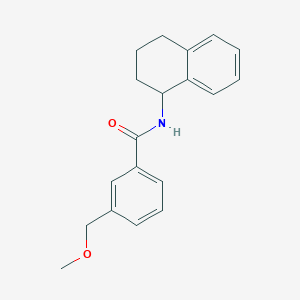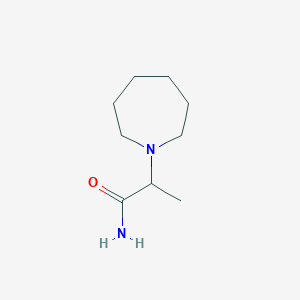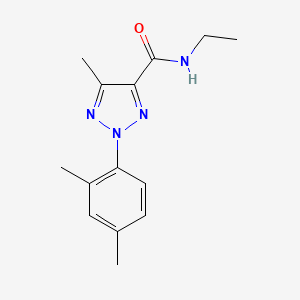
2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one, also known as BPEQ, is a compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. BPEQ is a quinazolinone derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one is not fully understood, but studies have suggested that it targets the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cell proliferation, survival, and metabolism. This compound has been found to inhibit this pathway, leading to the induction of apoptosis in cancer cells. This compound has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest in the G2/M phase. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9. In addition, this compound has been found to inhibit the migration and invasion of cancer cells. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one in lab experiments is its high yield of synthesis. This compound has also been found to have low toxicity, which makes it a suitable candidate for further studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability. In addition, further studies are needed to fully understand the mechanism of action of this compound.
Zukünftige Richtungen
There are various future directions for the use of 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one in scientific research. One of the future directions is the development of this compound analogs with improved solubility and bioavailability. Another future direction is the investigation of the potential of this compound in combination with other anticancer agents. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, this compound is a compound that has potential applications in various fields of scientific research, particularly in cancer research. The synthesis of this compound has been achieved using different methods, and its mechanism of action is not fully understood. This compound has been found to have various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. There are various future directions for the use of this compound in scientific research, and further studies are needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has been achieved using different methods. One of the most common methods is the one-pot three-component reaction of 4-chloroquinazoline, benzylpyrazole, and 1-phenylethylamine in the presence of a catalytic amount of potassium carbonate in dimethyl sulfoxide. Another method involves the reaction of 4-chloroquinazoline with benzylpyrazole in the presence of a base, followed by the reaction with 1-phenylethylamine. Both methods have been successful in synthesizing this compound with high yields.
Wissenschaftliche Forschungsanwendungen
2-(1-Benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-proliferative effects on cancer cells, particularly in breast cancer cells. This compound has also been found to induce apoptosis in cancer cells, which is a promising mechanism for cancer treatment. In addition, this compound has been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-(1-benzylpyrazol-4-yl)-3-(1-phenylethyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O/c1-19(21-12-6-3-7-13-21)30-25(28-24-15-9-8-14-23(24)26(30)31)22-16-27-29(18-22)17-20-10-4-2-5-11-20/h2-16,18-19,25,28H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOECBCAUDNAACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(NC3=CC=CC=C3C2=O)C4=CN(N=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzhydrylamino)-N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]acetamide](/img/structure/B7454200.png)
![1-[4-[2-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B7454216.png)
![N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B7454224.png)
![(3S)-2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7454229.png)

![Methyl 4-[3-(1-adamantylmethylamino)-2-hydroxypropoxy]-3-methoxybenzoate](/img/structure/B7454241.png)
![2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol](/img/structure/B7454244.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methylbenzamide](/img/structure/B7454246.png)





